Cas no 71057-10-8 (1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI))
71057-10-8 structure
Product Name:1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI)
CAS No:71057-10-8
MF:C10H11FO
MW:166.192146539688
CID:877590
PubChem ID:11400980
Update Time:2025-04-19
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 2-fluoro-2-methyl-1-phenyl- (9CI)
- 2-fluoro-2-methyl-1-phenylpropan-1-one
- 1-Propanone,2-fluoro-2-methyl-1-phenyl-(9ci)
- DTXSID40464667
- 71057-10-8
- SCHEMBL11261530
- 1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI)
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- Inchi: 1S/C10H11FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
- InChI Key: GJPISPLXVHWJOK-UHFFFAOYSA-N
- SMILES: FC(C)(C)C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 166.079393132g/mol
- Monoisotopic Mass: 166.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.1Ų
1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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